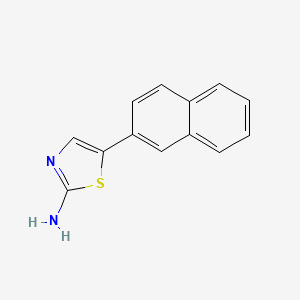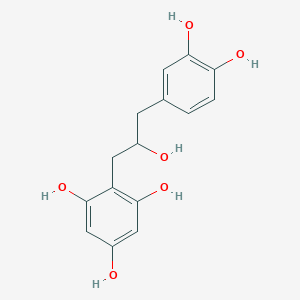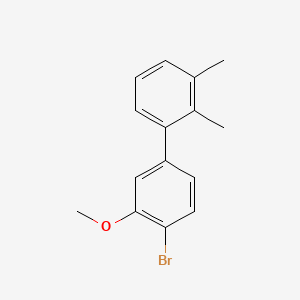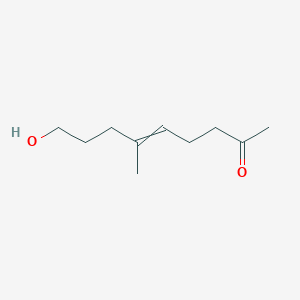
D-Sedoheptulose-7-phosphate barium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Sedoheptulose-7-phosphate barium salt: is a chemical compound with the molecular formula C7H13O10P • Ba and a molecular weight of 425.5 g/mol . It is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway in cells . This compound is also involved in carbon fixation in photosynthetic organisms and the biosynthesis of lipopolysaccharides, amino acids, secondary metabolites, and antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Sedoheptulose-7-phosphate barium salt can be synthesized through chemical synthesis methods. The preparation involves the reaction of D-sedoheptulose-7-phosphate with barium salts under controlled conditions . The compound is typically obtained as a crystalline solid and is soluble in phosphate-buffered saline (PBS) at pH 7.2 .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: D-Sedoheptulose-7-phosphate barium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated sugars, while reduction can produce dephosphorylated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: D-Sedoheptulose-7-phosphate barium salt is used as an intermediate in the synthesis of various biochemical compounds. It plays a role in the study of carbohydrate metabolism and enzymatic reactions .
Biology: In biological research, this compound is used to investigate the pentose phosphate pathway and its role in cellular metabolism. It is also involved in studies related to photosynthesis and carbon fixation .
Medicine: It serves as a precursor for the synthesis of antibiotics and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of various biochemical products, including lipopolysaccharides and amino acids .
Mecanismo De Acción
D-Sedoheptulose-7-phosphate barium salt exerts its effects through its role as an intermediate in the pentose phosphate pathway. In this pathway, the enzyme transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, generating D-fructose-6-phosphate . This reaction is crucial for the production of NADPH and ribose-5-phosphate, which are essential for cellular biosynthesis and antioxidant defense .
Comparación Con Compuestos Similares
D-Fructose-6-phosphate: Another intermediate in the pentose phosphate pathway.
D-Ribose-5-phosphate: A product of the pentose phosphate pathway involved in nucleotide synthesis.
D-Glucose-6-phosphate: An initial substrate in the pentose phosphate pathway.
Uniqueness: D-Sedoheptulose-7-phosphate barium salt is unique due to its specific role in the pentose phosphate pathway and its involvement in various biosynthetic processes. Unlike other intermediates, it serves as a precursor for the synthesis of lipopolysaccharides, amino acids, and secondary metabolites .
Propiedades
Fórmula molecular |
C7H13BaO10P |
|---|---|
Peso molecular |
425.47 g/mol |
Nombre IUPAC |
barium(2+);[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7?;/m0./s1 |
Clave InChI |
CXUFELXUIHDDQP-XPWALFIUSA-L |
SMILES isomérico |
C([C@H]1[C@@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
SMILES canónico |
C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)


![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)


![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)


![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)
![sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)


